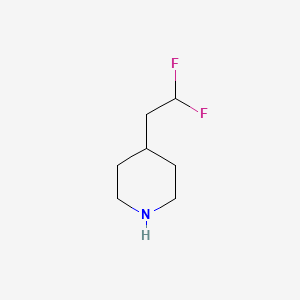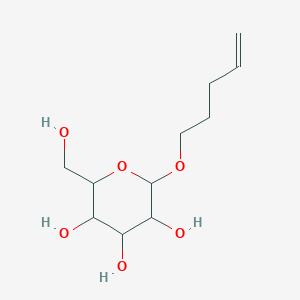
ErbB2 Inhibitor II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ErbB2 Inhibitor II is a small molecule inhibitor primarily used to control the biological activity of the ErbB2 receptor, also known as human epidermal growth factor receptor 2. This receptor is part of the epidermal growth factor receptor family, which plays a crucial role in the regulation of cell growth and differentiation. This compound is widely used in research and therapeutic applications, particularly in the study and treatment of cancers where ErbB2 is overexpressed .
Vorbereitungsmethoden
The synthesis of ErbB2 Inhibitor II involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a triazole core, followed by the introduction of various substituents to achieve the desired biological activity. Industrial production methods often involve optimization of reaction conditions to maximize yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Analyse Chemischer Reaktionen
ErbB2 Inhibitor II undergoes various chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its biological activity, as they regulate the activation and inhibition of the ErbB2 receptor. Common reagents used in these reactions include kinase inhibitors and phosphatase inhibitors. The major products formed from these reactions are phosphorylated or dephosphorylated forms of the ErbB2 receptor .
Wissenschaftliche Forschungsanwendungen
ErbB2 Inhibitor II has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of receptor activation and inhibition. In biology, it is used to investigate the role of ErbB2 in cell signaling pathways. In medicine, this compound is used in the development of targeted therapies for cancers that overexpress ErbB2, such as breast cancer and gastric cancer. Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic strategies .
Wirkmechanismus
ErbB2 Inhibitor II exerts its effects by binding to the ErbB2 receptor and inhibiting its kinase activity. This prevents the receptor from undergoing autophosphorylation, which is necessary for its activation. By inhibiting the activation of the ErbB2 receptor, this compound disrupts downstream signaling pathways that promote cell proliferation and survival. The molecular targets of this compound include the ErbB2 receptor itself and various downstream signaling proteins involved in the PI3K/AKT and MAPK pathways .
Vergleich Mit ähnlichen Verbindungen
ErbB2 Inhibitor II is unique in its ability to selectively inhibit the ErbB2 receptor without affecting other members of the epidermal growth factor receptor family. Similar compounds include trastuzumab, pertuzumab, lapatinib, and trastuzumab-emtansine. These compounds also target the ErbB2 receptor but differ in their mechanisms of action and therapeutic applications. For example, trastuzumab is a monoclonal antibody that binds to the extracellular domain of the ErbB2 receptor, while lapatinib is a small molecule inhibitor that targets the intracellular kinase domain .
Eigenschaften
Molekularformel |
C15H14N4O |
|---|---|
Molekulargewicht |
266.30 g/mol |
IUPAC-Name |
5-(4-phenoxyphenyl)triazolidine-4-carbonitrile |
InChI |
InChI=1S/C15H14N4O/c16-10-14-15(18-19-17-14)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12/h1-9,14-15,17-19H |
InChI-Schlüssel |
HMCHLSPVUJXKBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3C(NNN3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)



![O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine](/img/structure/B12282412.png)




![(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B12282432.png)
![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)
![Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12282450.png)


